rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans
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Overview
Description
rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrrolidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans typically involves multiple steps, including the formation of the imidazole ring, the pyrrolidine ring, and the morpholine ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the pyrrolidine ring may produce different pyrrolidine derivatives.
Scientific Research Applications
rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, while the pyrrolidine and morpholine rings can modulate the compound’s overall biological activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate dihydrochloride
- rac-(3R,4R)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide dihydrochloride
- rac-(3R,4R)-N-Methyl-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amine
Uniqueness
rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C13H22Cl2N4O2 |
---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
[4-(1-methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C13H20N4O2.2ClH/c1-16-8-12(15-9-16)10-6-14-7-11(10)13(18)17-2-4-19-5-3-17;;/h8-11,14H,2-7H2,1H3;2*1H |
InChI Key |
BKOVSAGCCCSUNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2CNCC2C(=O)N3CCOCC3.Cl.Cl |
Origin of Product |
United States |
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